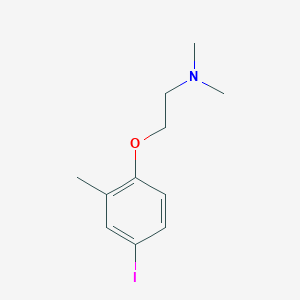![molecular formula C9H11BrO B13716198 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is a chemical compound with a unique spirocyclic structure. It features a bromine atom and an aldehyde functional group attached to a spiro[2.5]octene framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a corresponding alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds.
Applications De Recherche Scientifique
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structure.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-Fluorospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
5-Iodospiro[2.5]oct-5-ene-6-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The spirocyclic structure also adds to its distinctiveness, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
7-bromospiro[2.5]oct-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C9H11BrO/c10-8-5-9(3-4-9)2-1-7(8)6-11/h6H,1-5H2 |
Clé InChI |
WGVLWAXYCFLFOR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)CC(=C1C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


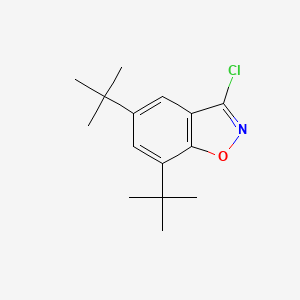
![(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
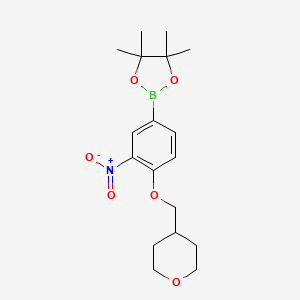
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
![Methyl 5-[2-(Trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13716137.png)
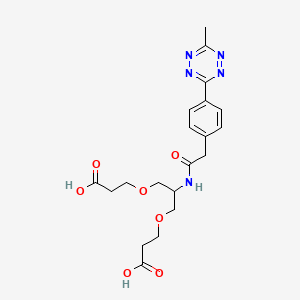
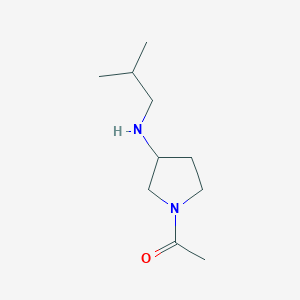

![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)

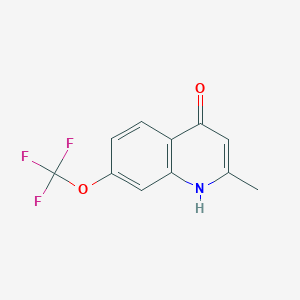
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)

